2-Bromo-3,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrO |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3 |
InChI Key |
MSQGUOOFKKVPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3,6 Dimethylphenol
Alternative Synthetic Routes to 2-Bromo-3,6-dimethylphenol
Beyond direct halogenation, multi-step synthetic sequences involving functional group interconversions (FGI) provide alternative pathways to access this compound. fiveable.meimperial.ac.uk These routes can offer superior control over regiochemistry, especially when direct bromination proves difficult or yields mixtures of isomers.
A classic and powerful method for the regioselective introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. This process begins with an aromatic amine and proceeds through a diazonium salt intermediate.
A plausible synthetic sequence starting from 2,5-dimethylphenol (B165462) would involve the following steps:
Nitration : The starting 2,5-dimethylphenol is first nitrated to introduce a nitro group (-NO₂) onto the ring. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to install the nitro group at the desired position, which would then be converted to the bromo group. For instance, nitration of 2,5-dimethylphenol would likely yield 4-nitro-2,5-dimethylphenol and 6-nitro-2,5-dimethylphenol.
Reduction : The resulting nitro-dimethylphenol is then reduced to the corresponding amino-dimethylphenol (-NH₂). This is typically achieved using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation.
Diazotization : The amino-dimethylphenol is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to convert the amino group into a diazonium salt (-N₂⁺).
Sandmeyer Reaction : The diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which displaces the dinitrogen gas (N₂) and installs a bromine atom in its place with high regioselectivity. beilstein-journals.org
This multi-step approach, while longer than direct bromination, provides an unambiguous method for placing the bromine atom at a specific location on the phenol (B47542) ring, making it a valuable strategy in complex organic synthesis. A similar synthetic strategy has been documented for the preparation of 2-bromo-3-nitrophenol (B27434) from 2-amino-3-nitrophenol, demonstrating the utility of this type of functional group interconversion. chemicalbook.com
Multi-step Syntheses from Readily Available Precursors
Direct bromination of a readily available dimethylphenol isomer to achieve the specific this compound structure is challenging due to the directing effects of the hydroxyl and methyl groups. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. chemguide.co.uk Therefore, a multi-step, regioselective synthesis is often necessary to install substituents at the desired positions. Such a synthesis may involve the use of protecting groups to block more reactive sites and direct the bromination to the intended carbon atom.
A representative multi-step strategy, illustrating the logic for synthesizing a specific brominated phenol isomer, could start from a precursor like 2,5-dimethylphenol. This approach involves protecting a highly activated position, followed by bromination and subsequent deprotection.
Illustrative Synthetic Pathway:
Sulfonation (Protection): The synthesis can commence with the sulfonation of a readily available precursor such as 2,5-dimethylphenol. The hydroxyl group activates the aromatic ring, making the para-position (C4) and the ortho-position (C6) highly susceptible to electrophilic attack. By reacting 2,5-dimethylphenol with concentrated sulfuric acid, a sulfonic acid group (–SO₃H) is introduced, typically at the sterically less hindered and electronically favored para-position, yielding 4-hydroxy-2,5-dimethylbenzenesulfonic acid. This step effectively "blocks" or "protects" the most reactive site from subsequent bromination.
Bromination: With the para-position blocked, the molecule is then subjected to bromination. The brominating agent (e.g., molecular bromine in a suitable solvent) will now be directed to the available activated positions. This allows for the regioselective introduction of a bromine atom at one of the ortho-positions.
Desulfonation (Deprotection): The final step involves the removal of the sulfonic acid protecting group. This is typically achieved by steam distillation in the presence of a strong acid, which hydrolyzes the C–S bond and restores the hydrogen atom, yielding the desired brominated dimethylphenol. orgsyn.org This sequence ensures the bromine is placed at a specific location that might be inaccessible through direct bromination.
This strategic use of protecting groups is a powerful tool in organic synthesis for overcoming the inherent reactivity patterns of aromatic compounds and achieving complex substitution patterns. orgsyn.org
Green Chemistry Principles in the Synthesis of Brominated Phenols
The traditional synthesis of brominated phenols often involves hazardous reagents like elemental bromine, chlorinated solvents, and processes that generate significant waste, prompting the shift towards more environmentally benign methods. google.com Green chemistry principles offer a framework for developing cleaner, safer, and more efficient synthetic routes.
Solvent-Free and Aqueous-Phase Bromination Techniques
A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Aqueous-phase and solvent-free reactions are highly desirable alternatives.
Aqueous-Phase Bromination: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the context of phenol bromination, performing the reaction in water can enhance reactivity. The polar nature of water can facilitate the ionization of phenol to the more reactive phenoxide ion, which accelerates electrophilic substitution. pw.live A notable green aqueous-phase technique is the in situ generation of bromine from a bromide source using an oxidant. The combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in water is an effective system for the bromination of phenols. researchgate.netresearchgate.net This method avoids the direct handling of hazardous liquid bromine and produces water as the only byproduct. researchgate.netgoogle.com The reaction can be summarized as: 2 HBr + H₂O₂ → Br₂ + 2 H₂O The bromine generated in situ then reacts with the phenol. This approach has been used for the efficient bromination of various substituted phenols. researchgate.net
Solvent-Free Bromination: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product isolation. Solvent-free bromination of phenols can be achieved using solid-supported reagents or by reacting the neat substrates. For example, N-bromosuccinimide (NBS) has been used as a brominating agent under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. Another approach involves using recyclable brominating reagents like an aqueous calcium bromide–bromine (CaBr₂–Br₂) system, which allows for reactions to occur in water, followed by easy separation of the product and recycling of the reagent. rsc.org
Table 1: Comparison of Bromination Techniques
| Feature | Traditional Method (Br₂ in CCl₄) | Aqueous H₂O₂/HBr System | Solvent-Free (NBS) |
| Solvent | Chlorinated (e.g., CCl₄) | Water | None |
| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂ | N-Bromosuccinimide |
| Byproducts | HBr, solvent waste | Water | Succinimide |
| Safety Concerns | High (toxic Br₂, volatile solvent) | Moderate (corrosive HBr) | Moderate (solid reagent) |
| Green Profile | Poor | Good | Excellent |
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com Traditional electrophilic bromination using molecular bromine (Br₂) has a theoretical maximum atom economy of only 50% for the bromine atoms, as one mole of HBr is produced as a byproduct for every mole of bromine incorporated into the product. researchgate.net
Strategies to improve atom economy and minimize waste include:
Oxidative Bromination: As mentioned, using systems like H₂O₂/HBr allows for the in situ generation of Br₂. More advanced systems utilize a catalytic amount of a bromide source (e.g., KBr or NaBr) with a stoichiometric oxidant (like H₂O₂). The bromide is oxidized to an electrophilic bromine species, and the HBr byproduct from the substitution reaction is re-oxidized in a catalytic cycle. This can theoretically achieve 100% atom economy for the bromine. researchgate.net
Byproduct Recycling: In industrial settings, minimizing waste is crucial. The HBr gas evolved during traditional bromination can be captured and recycled. google.com For instance, it can be re-oxidized back to Br₂ or used to produce other valuable bromide chemicals. Some industrial processes have achieved bromine recovery yields as high as 97%, representing a well-established example of a closed-loop recycling system that provides significant economic and environmental benefits. chimia.ch
Use of Recyclable Reagents: The development of solid-supported catalysts or recyclable brominating agents, such as certain ionic liquids or polymer-bound reagents, can significantly reduce waste. nih.gov These reagents can be filtered off after the reaction and reused multiple times, preventing the generation of stoichiometric amounts of waste. rsc.org For example, the regioselective bromination of phenols has been successfully achieved using KBr with regenerable ZnAl–BrO₃⁻–layered double hydroxides, which feature high atom economy and mild reaction conditions. mdpi.com
By embracing these green chemistry principles, the synthesis of this compound and other brominated phenols can be made more sustainable, safer, and economically viable.
Advanced Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3,6 Dimethylphenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring in 2-Bromo-3,6-dimethylphenol is highly activated towards electrophilic aromatic substitution (EAS). ucalgary.ca This enhanced reactivity is primarily due to the powerful electron-donating effect of the hydroxyl group via resonance, which significantly increases the electron density of the benzene (B151609) ring, making it more nucleophilic. website-files.com The two methyl groups also contribute to this activation through inductive and hyperconjugative effects. quizlet.com Consequently, EAS reactions on this molecule can often proceed under milder conditions than those required for benzene itself. ucalgary.ca
Nitration, Sulfonation, and Acylation Studies
Nitration: The nitration of polysubstituted phenols can be complex, often proceeding under mild conditions, for example, with dilute nitric acid. libretexts.org For this compound, the reaction is expected to be rapid due to the highly activated ring. The primary challenge is controlling the regioselectivity and avoiding over-reaction or oxidative side reactions. libretexts.org Based on studies of analogous brominated and methylated phenols, the nitration would likely introduce a nitro (-NO2) group at the C4 position, which is para to the strongly activating hydroxyl group and sterically accessible.
Sulfonation: The sulfonation of dimethylphenols has been studied, revealing that product distribution is governed by a combination of electronic and steric factors. For the six isomers of dimethylphenol, sulfonation with concentrated sulfuric acid shows a preference for substitution at available positions ortho or para to the hydroxyl group. In the case of this compound, the C4 position is the most electronically favored site for sulfonation, being para to the hydroxyl group. The reaction would typically involve reacting the phenol (B47542) with concentrated sulfuric acid or sulfur trioxide.
Acylation: Friedel-Crafts acylation of phenols can be complicated, as the reaction can occur at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). ucalgary.ca C-acylation, an EAS reaction, is generally favored under thermodynamic control, often requiring a Lewis acid catalyst like AlCl3. ucalgary.ca For this compound, direct C-acylation would be directed to the C4 position. However, the reaction can be sluggish and may require harsher conditions. nih.gov An alternative, the Fries rearrangement, involves the initial O-acylation to form a phenyl ester, which then rearranges to an ortho- or para-acylphenol in the presence of a Lewis acid. ucalgary.ca
Stereoelectronic Effects of Bromine and Methyl Groups on Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined directing effects of its four substituents. organicchemistrytutor.comstudysmarter.co.uk These effects are summarized in the table below.
Interactive Table: Directing Effects of Substituents on the Phenolic Ring
| Substituent | Position | Electronic Effect | Directing Influence | Activation/Deactivation |
| Hydroxyl (-OH) | C1 | +M > -I (Resonance donation > Inductive withdrawal) | Ortho, Para | Strongly Activating |
| Bromine (-Br) | C2 | +M < -I (Resonance donation < Inductive withdrawal) | Ortho, Para | Deactivating |
| Methyl (-CH₃) | C3 | +I, Hyperconjugation | Ortho, Para | Weakly Activating |
| Methyl (-CH₃) | C6 | +I, Hyperconjugation | Ortho, Para | Weakly Activating |
Analysis of Regioselectivity: There are two unsubstituted positions on the aromatic ring available for substitution: C4 and C5.
Position C4: This position is para to the strongly activating and directing hydroxyl group. It is also ortho to the C3 methyl group. The directing effects of the -OH and C3-CH3 groups are additive, strongly favoring substitution at this site.
Position C5: This position is meta to the hydroxyl group and the C3-methyl group, making it electronically disfavored for electrophilic attack. While it is ortho to the C6-methyl group, this effect is overwhelmingly counteracted by the powerful para-directing influence of the hydroxyl group.
Therefore, electrophilic aromatic substitution reactions on this compound are predicted to show high regioselectivity, yielding predominantly the C4-substituted product. Steric hindrance from the adjacent C3-methyl group is a potential factor but is generally less significant than the powerful electronic directing effect of the para hydroxyl group. youtube.com
Reactions Involving the Phenolic Hydroxyl Group
Etherification and Esterification Pathways
Etherification: The phenolic hydroxyl group can be readily converted into an ether. The most common method is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide ion with an alkyl halide. wikipedia.orgscienceinfo.com This SN2 reaction is highly efficient for primary alkyl halides. wikipedia.org For this compound, the synthesis would proceed in two steps: first, deprotonation of the phenol with a suitable base (e.g., sodium hydroxide) to form the sodium 2-bromo-3,6-dimethylphenoxide, followed by reaction with an alkylating agent like iodomethane (B122720) or benzyl (B1604629) bromide to yield the corresponding ether. While steric hindrance from the ortho-substituents (-Br and -CH3) can slow the reaction, the method is generally robust. nih.govnih.gov
Esterification: Phenols react with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form phenyl esters. libretexts.orgwordpress.com The direct reaction with carboxylic acids is typically too slow to be practical. libretexts.org A common procedure involves reacting this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction). tandfonline.com Phase-transfer catalysis has also been shown to be a highly efficient method for the esterification of substituted phenols, allowing for rapid reactions at low temperatures with high yields. researchgate.netlew.ro
Phenoxide Formation and Corresponding Reactivity
The hydroxyl proton of this compound is weakly acidic and can be removed by a moderately strong base, such as sodium hydroxide or potassium carbonate, to form the 2-bromo-3,6-dimethylphenoxide ion.
The formation of the phenoxide is crucial as it dramatically increases the nucleophilicity of the oxygen atom. acs.org The negative charge on the phenoxide oxygen makes it a much more potent nucleophile than the neutral hydroxyl group, facilitating reactions like the Williamson ether synthesis and base-promoted esterifications. libretexts.orgfrancis-press.com Furthermore, the phenoxide ion is a significantly more activated system towards electrophilic aromatic substitution than the parent phenol because the full negative charge of the O⁻ group is a more powerful electron-donating group than the neutral -OH group. stackexchange.com
Nucleophilic Substitution and Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. While direct nucleophilic aromatic substitution (SNAr) at the bromine center is generally difficult due to the electron-rich nature of the phenolic ring, the C-Br bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com
These reactions typically proceed through a catalytic cycle involving a low-valent palladium complex. wikipedia.orgwikipedia.org The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form an organopalladium(II) complex.
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The second coupling partner transfers its organic group to the palladium complex. wikipedia.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. mdpi.commdpi.comacs.org
Heck-Mizoroki Reaction: Coupling with an alkene (e.g., styrene) to form a new substituted alkene. rsc.orgorganic-chemistry.orgresearchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by palladium and copper, to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org
These cross-coupling reactions provide powerful and modular synthetic routes for elaborating the structure of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. wikipedia.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov For this compound, the C-Br bond serves as the electrophilic site for the palladium catalyst.
The catalytic cycle proceeds through three fundamental steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound, forming a Pd(II) complex. The electron-donating nature of the hydroxyl and methyl groups can facilitate this step.
Transmetalation : The organoboron reagent, activated by the base (e.g., carbonate, phosphate), transfers its organic group to the palladium(II) complex, replacing the bromide. harvard.edu
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. libretexts.org
This reaction is highly versatile, allowing for the coupling of this compound with a wide range of aryl, heteroaryl, vinyl, and alkyl boronic acids or esters. nih.gov The reaction conditions are generally mild and tolerant of many functional groups, including the phenolic hydroxyl group. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction. |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Provides the nucleophilic carbon partner. |
Heck and Sonogashira Coupling Reactions
Beyond Suzuki coupling, the C-Br bond of this compound is also reactive in other palladium-catalyzed transformations like the Heck and Sonogashira reactions.
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. However, it is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the product.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org The palladium catalyst follows a cycle of oxidative addition and reductive elimination, while the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Table 2: Comparison of Heck and Sonogashira Coupling Reactions
| Feature | Heck Reaction | Sonogashira Reaction |
|---|---|---|
| Coupling Partner | Alkene (e.g., Styrene, Acrylates) | Terminal Alkyne (e.g., Phenylacetylene) |
| Product | Substituted Alkene | Arylalkyne / Conjugated Enyne |
| Typical Catalysts | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Base | Amine (e.g., Et₃N) or Inorganic Base | Amine (e.g., Et₃N, Piperidine) |
Reductive Debromination and Hydrogenation Studies
The carbon-bromine bond and the aromatic ring of this compound can be reduced under various conditions. These transformations include the selective cleavage of the C-Br bond (reductive debromination) and the saturation of the aromatic ring (hydrogenation).
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas (H₂). The reaction occurs on the surface of the metal catalyst.
For this compound, two main processes can occur:
Reductive Debromination (Hydrogenolysis) : This is often the more facile reaction. The C-Br bond is cleaved and replaced by a C-H bond, yielding 3,6-dimethylphenol. The mechanism involves the oxidative addition of the aryl bromide to the metal surface, followed by reaction with adsorbed hydrogen to release HBr and the debrominated product.
Ring Hydrogenation : Under more forcing conditions (higher pressure and/or temperature), the aromatic ring can be reduced to a cyclohexyl ring. The rate of this reaction is generally decreased by the presence of alkyl substituents on the ring. The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbons of the ring, ultimately yielding 2-bromo-3,6-dimethylcyclohexanol or, if debromination occurs first, 3,6-dimethylcyclohexanol.
Reductive Cleavage with Stoichiometric and Catalytic Reductants
Besides catalytic hydrogenation, the C-Br bond can be cleaved using a variety of other reductive methods.
Catalytic Reductants : Transfer hydrogenation is an alternative to using H₂ gas, employing molecules like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) as the hydrogen source in the presence of a palladium catalyst.
Stoichiometric Reductants :
Active Metals : Metals such as zinc or magnesium in the presence of a proton source can reduce the aryl bromide. This can proceed through the formation of an organometallic intermediate (e.g., a Grignard reagent) which is then quenched with a proton source.
Hydride Reagents : While simple hydrides like NaBH₄ are generally not strong enough to reduce aryl halides, more reactive hydride sources or specific catalytic systems can be effective.
Oxidative Transformations of the Phenolic Moiety
The phenolic hydroxyl group makes this compound susceptible to oxidation. Phenols can undergo one-electron oxidation to form phenoxy radicals. The presence of the two methyl groups ortho and meta to the hydroxyl group provides steric hindrance that can influence the stability and subsequent reactions of this radical intermediate.
Potential oxidative transformations include:
Oxidative Coupling : The generated phenoxy radical can couple with another radical. This can lead to C-C coupling, often at the para position relative to the hydroxyl group, to form biphenyl-diol structures. rsc.org Alternatively, C-O-C coupling can occur, leading to the formation of polyphenylene ether-type oligomers or polymers. dntb.gov.ua
Quinone Formation : Further oxidation can lead to the formation of quinone or quinone-like structures. For phenols with substituents at the 2- and 6-positions, oxidation can lead to the formation of diphenoquinones after a dimerization step.
Hydroxylation : Enzymatic systems, such as monooxygenases, can catalyze the hydroxylation of the aromatic ring. nih.gov For example, enzymes have been shown to hydroxylate 2,6-dimethylphenol (B121312), suggesting a similar transformation could be possible for its brominated analogue. nih.gov
These oxidative processes are highly dependent on the oxidant used (e.g., metal salts like FeCl₃, hypervalent iodine reagents, or enzymes) and the reaction conditions. rsc.orgsci-hub.st
Formation of Quinone Derivatives
The oxidation of substituted phenols is a fundamental route for the synthesis of quinone derivatives. nih.gov In the case of this compound, oxidation is expected to yield a benzoquinone structure. The reaction mechanism and the final product are highly dependent on the choice of oxidizing agent and reaction conditions.
Direct oxidation studies on this compound are not extensively documented in publicly available literature. However, the reactivity of analogous compounds provides a strong basis for predicting its behavior. For instance, the oxidation of 2,6-dimethylphenol in the presence of certain catalysts is known to produce 2,6-dimethylbenzoquinone. Similarly, substituted O-demethylated phenol derivatives can be effectively converted to their corresponding quinones in good yields using Fremy's salt (Potassium nitrosodisulfonate). nih.gov The oxidation of 3,5-dimethylphenol (B42653) can also be a step in producing 3,5-dimethylphenol ester derivatives. google.com
For this compound, an oxidation reaction would likely proceed via the formation of a phenoxy radical intermediate. Subsequent steps would lead to the formation of a para-benzoquinone, as the para-position relative to the hydroxyl group is unsubstituted. The bromine atom at the ortho-position may be retained in the final quinone structure, potentially yielding 2-Bromo-3,6-dimethyl-1,4-benzoquinone. The synthesis of halogenated quinones is a known process, with various methods available for their preparation, including reactions starting from halogenated phenols or by direct halogenation of quinone precursors. google.comresearchgate.net
| Precursor Phenol | Oxidizing Agent/Method | Product | Reference |
| O-Demethyl-DX-52-1 (a complex phenol) | Fremy's salt | Corresponding quinone | nih.gov |
| 2,6-Dimethylphenol | Cr(phen)3 complex | 2,6-Dimethylbenzoquinone | |
| 4-Methylphenol | Tribromination followed by oxidation | 2,6-Dibromo-4-methylphenol derivatives and subsequent quinones | google.com |
Oxidative Polymerization Pathways of Related Dimethylphenols
Oxidative polymerization of phenols, particularly 2,6-disubstituted phenols, is a commercially significant process for producing high-performance polymers like poly(phenylene oxide) (PPO). dntb.gov.uaacs.org The mechanism and success of this polymerization are heavily influenced by the substitution pattern on the phenol monomer.
The most studied monomer in this class is 2,6-dimethylphenol. Its polymerization is typically catalyzed by copper-amine complexes and proceeds via an oxidative coupling mechanism. acs.orglookchem.com The process involves the formation of a phenoxy radical, which can then couple in two primary ways:
C-O Coupling: The desired pathway where the oxygen of one radical attacks the para-carbon of another, leading to the formation of the ether linkage that constitutes the backbone of PPO. researchgate.net
C-C Coupling: A common side reaction where two radicals couple at their para-positions, leading to the formation of a diphenoquinone (B1195943) byproduct, such as 3,3',5,5'-tetramethyldiphenoquinone. lookchem.com
While there are no specific reports on the oxidative polymerization of this compound, its structural features allow for predictions of its reactivity based on related dimethylphenols:
2,6-Dimethylphenol: Having two ortho-methyl groups, this monomer is sterically hindered from C-C coupling at the ortho positions, favoring the desired linear C-O coupling at the para-position to form high molecular weight PPO. acs.orgtandfonline.com
2,5-Dimethylphenol (B165462): This isomer has one ortho- and one meta-methyl group. Its oxidative polymerization can be catalyzed by copper complexes to achieve regioselective C-O coupling, though the asymmetry can introduce different reaction dynamics compared to the 2,6-isomer. acs.org
For this compound, the substitution pattern is asymmetric, with a bromine and a methyl group at the ortho-positions (2 and 6) and another methyl group at a meta-position (3). This has several implications for polymerization:
Steric Hindrance: The bulky bromine atom at the 2-position, similar to a methyl group, would provide steric hindrance, potentially directing coupling reactions away from this site.
Electronic Effects: The electron-withdrawing nature of the bromine atom would influence the electron density of the aromatic ring and the stability of the phenoxy radical intermediate, affecting the rates of C-O and C-C coupling.
| Monomer | Catalyst System | Primary Product/Outcome | Reference |
| 2,6-Dimethylphenol | Copper-amine complex | Poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO) | acs.orglookchem.com |
| 2,6-Dimethylphenol | Iron-salen complex | Poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO) | acs.org |
| 2,5-Dimethylphenol | Copper-Catalyzed | Regio-controlled Poly(2,5-dimethyl-1,4-phenylene oxide) | acs.org |
| Phenol | Copper-amine complex | Insoluble cross-linked polymer | tandfonline.com |
Derivatization and Analog Synthesis from 2 Bromo 3,6 Dimethylphenol
Synthesis of Novel Halogenated Phenol (B47542) Derivatives
The aromatic ring of 2-Bromo-3,6-dimethylphenol can be further functionalized through additional halogenation reactions. Depending on the reaction conditions and the halogenating agent used, it is possible to introduce other halogen atoms (such as chlorine, iodine, or additional bromine) onto the ring. These reactions are typically electrophilic aromatic substitutions, where the existing methyl and hydroxyl groups direct the position of the incoming halogen. For instance, subsequent bromination could lead to di- or tri-bromo derivatives.
Similarly, other synthetic strategies can be employed to create novel bromophenol derivatives. One such approach involves the alkylation of a precursor like (2-bromo-4,5-dimethoxyphenyl)methanol with various substituted benzenes, followed by demethylation using reagents like boron tribromide (BBr₃) to yield the final bioactive phenol compounds. mdpi.com This highlights a multi-step pathway to generate complex bromophenol structures from simpler, functionalized building blocks. mdpi.com
Preparation of Substituted Phenyl Ethers and Esters
The hydroxyl group of this compound is a key site for derivatization, enabling the synthesis of a wide array of phenyl ethers and esters.
Phenyl Ethers: The Williamson ether synthesis is a classical and effective method for preparing phenyl ethers from phenols. This reaction involves the deprotonation of the phenol by a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (e.g., allyl bromide, ethyl iodide). doubtnut.comresearchgate.net This method is highly versatile for creating both simple alkyl phenyl ethers and more complex structures. researchgate.net The reaction between sodium phenoxide and an alkyl halide, such as allyl bromide, is a common route to produce allyl phenyl ether. doubtnut.com
Phenyl Esters: Esterification of this compound can be achieved by reacting it with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. A direct synthesis method involves contacting the phenolic compound with a carboxylic acid in the presence of a specialized catalyst, like a borate-sulfuric acid complex, at elevated temperatures to produce the desired phenyl ester. google.com The product can then be purified through crystallization or distillation. google.com
Table 1: Representative Ether and Ester Synthesis Reactions
| Product Type | General Reaction | Reagents & Conditions |
|---|---|---|
| Phenyl Ether | Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaOH), Alkyl Halide |
| Phenyl Ester | Catalytic Esterification | Phenol, Carboxylic Acid, Borate-Sulfuric Acid Catalyst, Heat |
Formation of Heterocyclic Compounds Incorporating the this compound Framework
The structure of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, such as benzofurans, benzoxazines, and other related systems. The phenolic hydroxyl group and the bromo-substituent can both participate in cyclization reactions.
One common strategy is the intramolecular cyclization of an appropriately substituted intermediate. For example, an allyl phenyl ether derivative, synthesized from this compound, can undergo a Claisen rearrangement followed by cyclization to form a dihydrobenzofuran ring. Another approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a side chain that can subsequently react with the hydroxyl group to close the ring. mdpi.com
The synthesis of heterocyclic aldehydes, for instance, can be achieved through methods like the Vilsmeier-Haack formylation of an electron-rich aromatic precursor or via Suzuki cross-coupling reactions with appropriate boronic acids. mdpi.com These aldehydes are themselves versatile intermediates for building more complex heterocyclic systems. nih.gov
Design and Synthesis of Ligands for Catalysis
Phenolic compounds are crucial precursors for a wide variety of ligands used in transition-metal catalysis. The derivatization of this compound can lead to the synthesis of phosphine, N-heterocyclic carbene (NHC), or other types of ligands.
For example, the bromine atom can be replaced with a diphenylphosphine (B32561) group via a metal-catalyzed cross-coupling reaction or through a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine. The resulting phosphine-phenol can then be used directly as a ligand or further modified at the hydroxyl group. Such ligands are instrumental in catalysis, where their electronic and steric properties can be fine-tuned by the substituents on the aromatic ring (in this case, the two methyl groups). These ligands can be used in systems for olefin oligomerization and other catalytic transformations. trea.comresearchgate.net Palladium-catalyzed cross-coupling has emerged as a powerful synthetic tool for creating new molecules, and the development of specialized ligands has significantly expanded the scope of substrates beyond just aryl iodides. escholarship.org
Exploration of Polymeric and Oligomeric Precursors
Brominated phenols are important monomers and comonomers in the synthesis of specialty polymers, particularly flame-retardant materials like poly(phenylene oxide) (PPO). The presence of bromine on the aromatic ring can enhance the thermal properties and reduce the flammability of the resulting polymer. acs.org
The oxidative polymerization of 2,6-dimethylphenol (B121312) is a well-known method to produce PPO. researchgate.net By analogy, this compound or its isomers, such as 4-bromo-2,6-dimethylphenol (B182379), can be used in similar polymerization reactions. The polymerization of various bromo-2,6-xylenols (dimethylphenols) has been investigated to create brominated PPO. acs.org These reactions typically use a copper-amine catalyst system to facilitate oxidative coupling. The bromine atom can either remain as a substituent on the polymer backbone or be strategically used as a reactive site for post-polymerization modification or as a chain-terminating group to control molecular weight.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3,6 Dimethylphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and provide insights into the chemical environment of each nucleus. For 2-Bromo-3,6-dimethylphenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
It is important to note that while the following sections describe the expected NMR and MS data for this compound based on established spectroscopic principles, publicly available experimental spectra for this specific compound are limited. The presented data are therefore predictive and intended to serve as a guide for the analysis of this molecule.
Proton NMR (¹H NMR) Chemical Shift Anisotropy and Coupling Constant Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl groups, the electron-withdrawing bromine atom, and the hydroxyl group.
The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 4 (H4) would likely resonate further downfield than the proton at position 5 (H5) due to the deshielding effect of the adjacent bromine atom. The coupling constant between these two protons would be characteristic of ortho-coupling in a benzene (B151609) ring, typically in the range of 7-9 Hz.
The two methyl groups are also in distinct environments. The methyl group at position 3, being ortho to the bromine, may experience a different electronic environment compared to the methyl group at position 6, which is ortho to the hydroxyl group. This could lead to slightly different chemical shifts for these two singlets. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| OH | 4.5 - 5.5 | broad singlet | - |
| H4 | ~7.10 | doublet | ~8.0 |
| H5 | ~6.80 | doublet | ~8.0 |
| 3-CH₃ | ~2.35 | singlet | - |
| 6-CH₃ | ~2.20 | singlet | - |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C1) is expected to be the most deshielded of the aromatic carbons. The carbon atom bonded to the bromine (C2) will also show a characteristic chemical shift. The remaining aromatic carbons (C3, C4, C5, C6) will have shifts determined by the combined electronic effects of the substituents. The two methyl carbons will appear in the upfield region of the spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~152 |
| C2 | ~115 |
| C3 | ~138 |
| C4 | ~130 |
| C5 | ~125 |
| C6 | ~128 |
| 3-CH₃ | ~20 |
| 6-CH₃ | ~16 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments would be utilized.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two aromatic protons (H4 and H5), confirming their scalar coupling and thus their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show correlations between:
The H4 proton signal and the C4 carbon signal.
The H5 proton signal and the C5 carbon signal.
The 3-CH₃ proton signal and the 3-CH₃ carbon signal.
The 6-CH₃ proton signal and the 6-CH₃ carbon signal.
The H4 proton signal would show correlations to C2, C6, and C5.
The H5 proton signal would show correlations to C1, C3, and C4.
The 3-CH₃ protons would show correlations to C2, C3, and C4.
The 6-CH₃ protons would show correlations to C1, C5, and C6.
The hydroxyl proton, if observable in the HMBC, might show correlations to C1 and C6.
These 2D NMR experiments, in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and packing of molecules in the solid state. For a crystalline sample of this compound, ssNMR could offer insights that are not available from solution-state NMR.
In a solid sample, the anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, are not averaged out by molecular tumbling as they are in solution. This leads to broad spectral lines. Techniques like magic-angle spinning (MAS) are employed to narrow these lines and obtain higher resolution spectra.
A ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiment would be the standard method to obtain a high-resolution solid-state ¹³C NMR spectrum. The chemical shifts observed in the solid state would be similar to those in solution but could be influenced by the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Polymorphism, the existence of different crystal forms, could be detected by ssNMR as different polymorphs would likely give rise to distinct spectra due to the different local environments of the carbon atoms.
Furthermore, advanced ssNMR techniques could be used to measure the internuclear distances between specific atoms, providing detailed information about the molecular conformation and the packing arrangement in the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₉BrO), the exact mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.
| Ion Formula | Calculated Exact Mass |
| [C₈H₉⁷⁹BrO]⁺ | 200.9888 |
| [C₈H₉⁸¹BrO]⁺ | 202.9867 |
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways for phenols and brominated aromatic compounds would be expected. The molecular ion is often prominent. A significant fragmentation pathway for phenols is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable benzylic-type cation. The loss of a bromine radical (•Br) or hydrogen bromide (HBr) are also possible fragmentation routes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides a powerful analytical technique for elucidating the structure of molecules like this compound through controlled fragmentation. In a typical MS/MS experiment, the intact molecule is first ionized to form a molecular ion ([M]•+), which is then selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed fragmentation pathway can be constructed, offering definitive structural confirmation.
For this compound (molar mass: 201.07 g/mol for the monoisotopic mass with ⁷⁹Br), the molecular ion peak would appear as a characteristic doublet at m/z 200 and 202, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
The fragmentation of the [M]•+ ion is predicted to follow logical pathways based on the principles of mass spectrometry for aromatic and phenolic compounds. A primary and highly favored fragmentation step for substituted phenols, particularly those with methyl groups, is the loss of a methyl radical (•CH₃). This occurs via alpha-cleavage, leading to the formation of a stable benzylic-type cation. Subsequent fragmentation often involves the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pattern for phenols that results in a five-membered ring ion. Further fragmentation could involve the loss of the bromine radical.
A plausible fragmentation pathway is outlined below:
Loss of a Methyl Radical: The molecular ion at m/z 200/202 readily loses a methyl radical (15 Da), resulting in a prominent fragment ion at m/z 185/187.
Loss of Carbon Monoxide: The fragment ion at m/z 185/187 can then lose a molecule of carbon monoxide (28 Da), yielding a fragment at m/z 157/159.
Loss of Bromine: Another potential pathway involves the cleavage of the C-Br bond from the fragment at m/z 185/187, leading to an ion at m/z 106.
Table 1: Proposed MS/MS Fragmentation Pathway for this compound
| Proposed Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |
|---|---|---|
| [C₈H₉BrO]•+ (Molecular Ion) | 200/202 | - |
| [C₇H₆BrO]+ | 185/187 | •CH₃ |
| [C₆H₆Br]+ | 157/159 | •CH₃, CO |
| [C₇H₆O]+ | 106 | •CH₃, •Br |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Characteristic Absorption Bands
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the aromatic ring, the methyl (-CH₃) groups, and the carbon-bromine (C-Br) bond.
O-H Vibrations: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration. The breadth of this peak is due to intermolecular hydrogen bonding. The corresponding O-H bending vibration typically appears in the 1300-1400 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations give rise to sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). C-H bending vibrations (both in-plane and out-of-plane) for the aromatic ring and methyl groups occur in the fingerprint region (below 1500 cm⁻¹).
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring produce a series of characteristic bands in the 1450-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. semanticscholar.org
C-O Stretching: The stretching vibration of the phenolic C-O bond typically results in a strong band in the IR spectrum around 1200-1260 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| O-H Bend | 1300-1400 | Medium | Weak |
| C-O Stretch | 1200-1260 | Strong | Medium |
| C-Br Stretch | 500-600 | Strong | Strong |
Computational Vibrational Spectroscopy for Mode Assignment
While experimental spectra provide the positions of vibrational bands, definitively assigning each band to a specific molecular motion can be complex. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for this purpose.
The process involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized computationally to find its lowest energy conformation.
Frequency Calculation: Using the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. This calculation determines the normal modes of vibration, which are the fundamental patterns of atomic motion.
Visualization and Assignment: The calculated normal modes can be visualized using molecular modeling software. By animating each calculated frequency, researchers can observe the specific atoms involved and the nature of their movement (stretching, bending, twisting). This allows for an unambiguous assignment of the experimentally observed bands in the IR and Raman spectra.
For this compound, this approach would help differentiate the various C-H bending modes, complex aromatic ring vibrations, and coupling interactions between different modes, leading to a complete and accurate understanding of its vibrational properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the delocalized electrons of the benzene ring.
Study of Chromophores and Auxochromes
The absorption of UV light in this compound is governed by the interplay between its chromophore and various auxochromes.
Chromophore: The primary chromophore is the benzene ring. The delocalized π-electron system of the ring is responsible for the characteristic absorption bands in the UV region. For unsubstituted benzene, these bands appear around 204 nm and 256 nm.
Auxochromes: Auxochromes are substituents on the chromophore that modify its light-absorbing properties. They possess non-bonding electrons (lone pairs) that can interact with the π-system of the ring, altering the energy of the electronic transitions. In this compound, the auxochromes are:
Hydroxyl Group (-OH): The oxygen atom has lone pairs that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring, lowers the energy gap for the π → π* transition, and causes a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect).
Methyl Groups (-CH₃): Methyl groups are weakly electron-donating through an inductive effect, which also contributes to a small bathochromic shift.
Bromine Atom (-Br): The bromine atom exhibits a dual effect. It is electron-withdrawing inductively due to its high electronegativity, but it also has lone pairs that can be donated to the ring via resonance. The resonance effect typically dominates in UV-Vis spectroscopy, leading to a bathochromic shift.
The combined influence of these auxochromes results in the absorption maxima (λ_max) of this compound being shifted to longer wavelengths compared to unsubstituted benzene.
Solvatochromic Effects on Electronic Spectra
Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the molecule's ground state and excited state. The interactions between the solvent and the solute, such as dipole-dipole interactions and hydrogen bonding, can stabilize or destabilize these states to different extents.
For a phenolic compound like this compound, the π → π* transition generally leads to an excited state that is more polar than the ground state.
Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the hydroxyl group of the phenol (B47542). This interaction stabilizes both the ground and excited states, but often stabilizes the more polar excited state to a greater extent. This greater stabilization lowers the energy of the transition, resulting in a bathochromic shift (red shift) to longer wavelengths.
Non-polar Solvents (e.g., hexane, cyclohexane): These solvents interact with the solute primarily through weaker van der Waals forces. In such an environment, the absorption spectrum is closer to the intrinsic absorption of the molecule without strong external interactions.
Therefore, when the UV-Vis spectrum of this compound is measured in a series of solvents with increasing polarity, a progressive shift in λ_max to longer wavelengths is generally expected.
Table 3: Predicted Solvatochromic Effects on the λ_max of this compound
| Solvent | Relative Polarity | Expected λ_max Shift | Predicted λ_max (nm) |
|---|---|---|---|
| Hexane | Low | Baseline | ~275 |
| Dichloromethane | Medium | Slight Bathochromic | ~278 |
| Ethanol | High (Protic) | Significant Bathochromic | ~282 |
| Water | Very High (Protic) | Strong Bathochromic | ~285 |
X-ray Crystallography for Solid-State Structure Determination (if single crystals are available)nist.gov
A comprehensive search of crystallographic databases for single-crystal X-ray diffraction data of this compound did not yield any publicly available crystal structures for this specific compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined by X-ray crystallography, is not available in the current scientific literature.
The ability to perform X-ray crystallography is contingent upon the successful growth of single crystals of sufficient quality. The absence of a reported crystal structure may suggest that obtaining such crystals for this compound is challenging or has not yet been undertaken and published.
While crystallographic data exists for related brominated and methylated phenol derivatives, an analysis of those structures would fall outside the strict scope of this article, which is focused solely on this compound. Without experimental crystallographic data for the title compound, a definitive description of its molecular packing, and intermolecular interactions in the solid state, such as hydrogen bonding and potential halogen bonding, cannot be provided.
Theoretical and Computational Studies of 2 Bromo 3,6 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods are used to predict geometries, energies, and various electronic characteristics that govern the reactivity of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy.
For 2-Bromo-3,6-dimethylphenol, theoretical calculations have been performed to determine its optimized geometry and minimum energy. Specifically, the structure of the molecule has been optimized at the DFT level of theory, employing the B3LYP hybrid functional combined with the 6-31G(d) basis set uc.pt. This level of theory is standard for calculating the structural parameters of organic molecules. The optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, thus representing the most stable conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons mdpi.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates higher stability. While DFT calculations, such as those performed for this compound, can be used to compute these orbital energies, specific HOMO-LUMO energy values for this compound are not detailed in the available literature.
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS), often visualized as a molecular electrostatic potential (MEP) map, is a valuable tool for understanding intermolecular interactions and predicting reactive sites. It maps the electrostatic potential onto the electron density surface of a molecule, illustrating the charge distribution.
Different colors on an EPS map represent different potential values. Typically, regions of negative potential, shown in red, are associated with high electron density (e.g., lone pairs on electronegative atoms like oxygen) and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, indicate electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack. For this compound, an EPS analysis would reveal the electron-rich areas around the hydroxyl oxygen and the bromine atom, as well as the electron-deficient character of the hydroxyl proton, thereby providing a guide to its intermolecular interactions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters. These theoretical predictions are a powerful complement to experimental data, aiding in the assignment of signals and the structural elucidation of compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for the optimized molecular geometry, a theoretical NMR spectrum can be generated, which is often compared with experimental spectra for validation of the structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated vibrational mode can be analyzed to determine the specific bonds involved in the stretching or bending motions, which is essential for assigning experimental IR bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations yield the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λmax) and intensities of the electronic transitions, often related to the HOMO-LUMO gap.
While these predictive methods are standard, specific computed spectroscopic data for this compound have not been reported in the surveyed literature.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insight into the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions in different environments, such as in solution.
For a molecule like this compound, MD simulations could be employed to understand how it interacts with solvent molecules or other solute molecules. This would be particularly useful for studying phenomena like hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom. However, specific MD simulation studies focused on the intermolecular interactions of this compound are not present in the available scientific literature.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which is critical for understanding reaction rates and pathways.
DFT calculations are commonly used to locate transition state structures and compute their energies. Such studies could elucidate, for example, the mechanisms of electrophilic substitution on the aromatic ring of this compound or reactions involving its hydroxyl group. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. At present, detailed computational studies on the reaction mechanisms and transition states specifically for this compound have not been found in the referenced literature.
Based on the conducted research, there is a significant lack of specific theoretical and computational studies publicly available for the compound "this compound" within the precise contexts requested. General principles of electrophilic aromatic substitution, cross-coupling reactions, and QSAR methodologies are well-documented for other compounds. However, detailed modeling of electrophilic aromatic substitution pathways, investigation of cross-coupling reaction intermediates, and specific quantitative structure-activity relationship (QSAR) analyses for analogues of this compound are not present in the available literature.
Therefore, a detailed, evidence-based article adhering to the strict outline provided cannot be generated at this time. To produce such an article would require access to specific, and likely unpublished, computational chemistry research focused explicitly on this compound.
Applications of 2 Bromo 3,6 Dimethylphenol in Advanced Organic Synthesis and Materials Science Research
As a Precursor in Fine Chemical Synthesis
The strategic placement of a reactive bromine atom and a nucleophilic hydroxyl group makes 2-Bromo-3,6-dimethylphenol a valuable intermediate in the synthesis of complex organic molecules. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide range of cross-coupling and substitution reactions to build molecular complexity.
The 2,6-dimethylphenol (B121312) core structure is a known component of certain commercial agrochemicals. For instance, the parent compound, 2,6-dimethylphenol, is a key starting material for the synthesis of the widely used fungicide metalaxyl. nih.gov In this context, this compound functions as an advanced intermediate for the development of new agrochemical analogues.
Researchers utilize the bromine atom as a point for chemical modification to explore new derivatives of existing pesticides. The introduction of bromine allows for subsequent reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to attach different functional groups to the aromatic ring. This process of creating analogues is crucial for:
Developing new active ingredients with potentially enhanced efficacy or a broader spectrum of activity.
Investigating the structure-activity relationships (SAR) of existing agrochemicals to understand how molecular changes affect their biological function.
Overcoming resistance mechanisms that may have developed in target pests against older-generation chemicals.
The precision and purity of such intermediates are critical as they directly influence the effectiveness of the final agricultural products. framochem.com
| Parent Compound | Known Agrochemical | Role of this compound | Potential Synthetic Modifications |
|---|---|---|---|
| 2,6-Dimethylphenol | Metalaxyl (Fungicide) | Starting material for novel analogues | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution |
In pharmaceutical chemistry, the 2,6-dimethylphenoxy moiety is present in the antiarrhythmic drug Mexiletine. nih.gov The synthesis of Mexiletine and its more potent, next-generation analogues often begins with 2,6-dimethylphenol. nih.govresearchgate.net The development of new drug candidates frequently involves creating a library of related structures to optimize pharmacological properties and reduce side effects. nih.govprobiologists.comprobiologists.com
This compound is a key starting material for these advanced pharmaceutical intermediates. The bromine atom provides a site for regioselective modification, allowing medicinal chemists to introduce diverse substituents. chemistryviews.org This capability is essential for fine-tuning a drug's interaction with its biological target. For example, replacing the bromine with other groups can alter the molecule's polarity, size, and binding capabilities, leading to improved efficacy or a better safety profile. probiologists.com The general utility of brominated phenols as intermediates in the synthesis of complex, biologically active molecules is well-established, as seen in synthetic routes toward Coenzyme Q-10 analogues. google.com
Role in Polymer and Material Precursor Development
The unique structure of this compound makes it a valuable monomer for creating high-performance polymers and functional materials with tailored properties.
Poly(phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance engineering thermoplastic prized for its excellent thermal stability, chemical resistance, and dielectric properties. uc.eduresearchgate.net The primary industrial route to PPO is the copper-catalyzed oxidative coupling polymerization of 2,6-dimethylphenol. uc.edunih.gov
Research has shown that this polymerization is not limited to 2,6-dimethylphenol alone. A variety of phenols with substituents at the ortho positions, including those with alkyl, aryl, chloro, or bromo groups, can be successfully polymerized to produce high-yield PPO resins. uc.edu Specifically, the use of monomers like 4-bromo-2,6-dimethylphenol (B182379) has been documented for producing modified PPOs. uc.edu
By analogy, this compound can be used as a comonomer along with 2,6-dimethylphenol to synthesize specialty PPO copolymers. The incorporation of bromine atoms directly into the polymer backbone serves two main purposes:
Property Modification: The presence of the heavy bromine atom can alter the physical properties of the resulting polymer, such as its density, solubility, and glass transition temperature.
Post-Polymerization Functionalization: The carbon-bromine bond on the polymer chain acts as a reactive site for further chemical modifications, allowing for the grafting of other functional groups to create highly specialized materials.
| Monomer | Resulting Polymer | Key Feature | Reference |
|---|---|---|---|
| 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) | Standard commercial PPO | uc.edunih.gov |
| 2,6-Diphenylphenol | Poly(2,6-diphenyl-1,4-phenylene oxide) | Fully aromatic, high thermal stability | nih.gov |
| 4-Bromo-2,6-dimethylphenol | Brominated PPO copolymer | Modified properties, reactive sites | uc.edu |
| 2-Allyl-6-methylphenol | Thermosetting PPO copolymer | Contains cross-linkable allyl groups | nih.gov |
The presence of a bromine atom makes this compound an attractive component for creating materials with specific functionalities.
Flame Retardant Materials: Brominated organic compounds are widely used as highly effective flame retardants in a variety of polymers, including polycarbonates and resins for electronics. analytix.co.ukwikipedia.org When incorporated into a polymer matrix, either as a reactive monomer or an additive, compounds like this compound impart fire resistance. During combustion, the bromine atoms are released and act as radical scavengers in the gas phase, interrupting the chemical chain reactions of the fire and suppressing the flame. bohrium.comresearchgate.net
High Refractive Index (HRI) Materials: There is a significant demand for high-refractive-index polymers (HRIPs) in advanced optical applications, such as lenses, image sensors, and anti-reflective coatings. wikipedia.orgresearchgate.net A key strategy for increasing the refractive index of a polymer is to incorporate atoms with high molar refractivity. rsc.org Heavy halogen atoms, particularly bromine, are highly effective for this purpose. wikipedia.orgnih.gov By synthesizing polymers from monomers like this compound, it is possible to create materials with a significantly higher refractive index than typical polymers, enabling the fabrication of thinner, lighter optical components.
Environmental Chemistry and Degradation Pathways of 2 Bromo 3,6 Dimethylphenol
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems
Photolytic degradation, or photodegradation, is a significant abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. For 2-Bromo-3,6-dimethylphenol, this process is expected to occur in both aquatic and atmospheric systems, primarily driven by direct photolysis and indirect photo-oxidation involving photochemically generated reactive species.
Direct Photolysis: In aquatic environments, this compound can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is generally weaker than C-H or C-C bonds, making it susceptible to photolytic cleavage. This process, known as homolytic cleavage, would result in the formation of a debrominated phenol (B47542) radical and a bromine radical. The resulting 3,6-dimethylphenyl-2-oxyl radical is highly reactive and can undergo further reactions, such as hydrogen abstraction from water to form 2,6-dimethylphenol (B121312), or polymerization.
Indirect Photolysis: In natural waters and the atmosphere, the degradation of this compound can be accelerated by indirect photolytic processes. These processes are mediated by photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•).
Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants formed in sunlit waters and the atmosphere through the photolysis of nitrate, nitrite (B80452), and dissolved organic matter (DOM). The reaction of •OH with this compound is expected to be rapid and can proceed via two primary mechanisms:
Addition to the Aromatic Ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen to form peroxy radicals, leading to ring-opening products.
Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical and a water molecule. This phenoxyl radical is resonance-stabilized and can participate in further oxidation and coupling reactions.
The following table summarizes the potential photolytic degradation pathways of this compound.
| Degradation Pathway | Initiating Species | Key Intermediates | Potential Final Products |
| Direct Photolysis | UV Radiation | 3,6-dimethylphenyl-2-oxyl radical, Bromine radical | 2,6-dimethylphenol, Polymerization products |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxycyclohexadienyl radical, Phenoxyl radical | Hydroxylated derivatives, Ring-opened products (e.g., carboxylic acids), Carbon dioxide |
It is important to note that the specific products and degradation rates will be influenced by environmental factors such as pH, the concentration of dissolved organic matter, and the intensity of solar radiation.
Chemical Oxidation and Reduction Pathways in Environmental Matrices
In addition to photolysis, this compound can undergo chemical oxidation and reduction reactions in various environmental matrices, such as soil, sediment, and water. These reactions are often mediated by naturally occurring oxidants and reductants.
Chemical Oxidation: Oxidative transformation of this compound can be initiated by strong oxidants present in the environment, such as ozone (O₃) and manganese oxides.
Ozonolysis: In water treatment processes or in atmospheric reactions, ozone can react with phenolic compounds. The reaction of ozone with this compound is likely to proceed through electrophilic attack on the aromatic ring, leading to the formation of hydroxylated intermediates and subsequent ring cleavage to form smaller organic acids like muconic, maleic, oxalic, and formic acids researchgate.net. The presence of the electron-donating methyl and hydroxyl groups on the ring would activate it towards ozone attack.
Oxidation by Metal Oxides: In soils and sediments, manganese oxides (e.g., MnO₂) can act as powerful oxidants for phenolic compounds. The oxidation of this compound at the surface of manganese oxides would likely involve the transfer of an electron from the phenol to the manganese, forming a phenoxyl radical. This radical can then undergo dimerization or polymerization, leading to the formation of larger, more complex molecules that can become incorporated into the soil organic matter.
Chemical Reduction: Under anaerobic conditions, such as in submerged soils, anoxic sediments, and groundwater, reductive processes can become significant for the transformation of halogenated organic compounds.
Reductive Dehalogenation: The bromine substituent on the aromatic ring of this compound can be removed through reductive dehalogenation. This process involves the replacement of the bromine atom with a hydrogen atom. In anaerobic environments, this reaction can be mediated by reduced iron minerals or by microbial processes where the compound serves as an electron acceptor nih.gov. The product of this reaction would be 3,6-dimethylphenol. The rate and extent of reductive dehalogenation are influenced by factors such as redox potential, pH, and the availability of electron donors.
The following table provides a summary of the key chemical oxidation and reduction pathways.
| Pathway | Reagent/Condition | Key Transformation | Primary Product(s) | Environmental Compartment |
| Oxidation | Ozone (O₃) | Ring hydroxylation and cleavage | Hydroxylated intermediates, Carboxylic acids | Water, Atmosphere |
| Oxidation | Manganese Oxides (e.g., MnO₂) | Formation of phenoxyl radicals | Dimerization/Polymerization products | Soil, Sediment |
| Reduction | Anaerobic conditions (e.g., reduced iron minerals) | Reductive dehalogenation | 3,6-dimethylphenol | Anoxic Sediments, Groundwater |
Microbial Degradation and Biotransformation Studies (focus on chemical changes)
Microbial degradation is a crucial process in determining the ultimate fate of organic pollutants in the environment. Various microorganisms, including bacteria and fungi, have been shown to degrade phenolic compounds and their halogenated derivatives. researchgate.netresearchgate.net While specific studies on this compound are limited, the degradation pathways can be inferred from studies on similar compounds.
The microbial transformation of this compound is expected to involve two key initial steps: dehalogenation and hydroxylation of the aromatic ring.
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize halogenated aromatic compounds as electron acceptors, leading to reductive dehalogenation nih.gov. In the case of this compound, this would result in the formation of 3,6-dimethylphenol. This initial step is critical as it removes the halogen, often reducing the toxicity of the compound and making the aromatic ring more susceptible to subsequent oxidative attack.
Oxidative Dehalogenation/Hydroxylation: Under aerobic conditions, bacteria and fungi can initiate the degradation of brominated phenols through the action of monooxygenase or dioxygenase enzymes.
Monooxygenases: These enzymes can hydroxylate the aromatic ring, which can lead to the spontaneous elimination of the bromine substituent (hydrolytic dehalogenation) or prepare the ring for subsequent cleavage. For instance, a monooxygenase could hydroxylate the carbon atom bearing the bromine, leading to an unstable intermediate that eliminates hydrobromic acid (HBr) to form a dihydroxylated dimethylphenol.
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This step disrupts the aromaticity of the ring and is a common strategy in the aerobic degradation of aromatic compounds. The resulting dihydrodiol can then be further metabolized, leading to ring cleavage.
Following the initial dehalogenation and/or hydroxylation, the resulting dimethylcatechol or other dihydroxy intermediates are typically subject to ring cleavage by dioxygenase enzymes. This can occur via either the ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the Krebs cycle.
The table below outlines the plausible microbial degradation steps for this compound.
| Microbial Process | Condition | Key Enzymatic Step | Chemical Change | Resulting Intermediate(s) |
| Reductive Dehalogenation | Anaerobic | Reductive dehalogenase | C-Br bond cleavage, H replaces Br | 3,6-dimethylphenol |
| Oxidative Dehalogenation | Aerobic | Monooxygenase | C-Br bond cleavage, OH replaces Br | 3,6-dimethyl-1,2-benzenediol (dimethylcatechol) |
| Ring Hydroxylation | Aerobic | Monooxygenase/Dioxygenase | Addition of -OH group(s) | Dihydroxylated dimethylphenol intermediates |
| Ring Cleavage | Aerobic | Dioxygenase | Opening of the aromatic ring | Aliphatic carboxylic acids |
The efficiency of these microbial processes is dependent on various factors, including the microbial populations present, nutrient availability, temperature, and pH.
Adsorption and Desorption Behavior in Environmental Compartments
The transport and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. Adsorption refers to the partitioning of the compound from the aqueous phase to the solid phase, while desorption is the reverse process.
The sorption of this compound to environmental matrices is primarily governed by its chemical properties and the characteristics of the sorbent material, such as organic matter content, clay mineralogy, and pH.
Hydrophobicity: As a substituted phenol, this compound possesses a degree of hydrophobicity, which will drive its partitioning from water into the organic matter fraction of soils and sediments. The presence of the methyl groups and the bromine atom increases its hydrophobicity compared to phenol. This hydrophobic partitioning is a key mechanism for its retention in the solid phase.
Influence of pH and pKa: Phenols are weak acids, and their ionization state is dependent on the pH of the surrounding environment. The pKa of a substituted phenol determines the pH at which it will be 50% ionized. At pH values below its pKa, this compound will exist predominantly in its neutral, molecular form. In this form, its adsorption to organic matter is favored. At pH values above its pKa, it will deprotonate to form the phenolate (B1203915) anion. The negatively charged phenolate is more water-soluble and will exhibit weaker adsorption to negatively charged soil surfaces and organic matter due to electrostatic repulsion.
Sorbent Characteristics:
Organic Matter: The organic matter content of soil and sediment is a primary determinant of the sorption of hydrophobic organic compounds. Higher organic matter content generally leads to greater adsorption of this compound.
Clay Minerals: Clay minerals can also contribute to the adsorption of phenolic compounds, particularly through surface interactions and potential hydrogen bonding. However, for a relatively hydrophobic compound like this compound, partitioning into organic matter is expected to be the dominant sorption mechanism.
The adsorption of this compound can be described by sorption isotherms, such as the Freundlich or Langmuir models. The Freundlich isotherm is often used to describe the sorption of organic compounds in heterogeneous systems like soil. The Freundlich equation is given by:
Cs = Kf * Cw^(1/n)
Where:
Cs is the concentration of the compound sorbed to the solid phase (e.g., mg/kg)
Cw is the concentration of the compound in the aqueous phase at equilibrium (e.g., mg/L)
Kf is the Freundlich sorption coefficient, which is an indicator of the sorption capacity
1/n is the Freundlinch exponent, which indicates the non-linearity of the sorption
The following table summarizes the expected factors influencing the adsorption of this compound.
| Factor | Influence on Adsorption | Rationale |
| Soil/Sediment Organic Matter Content | Increases with increasing organic matter | Hydrophobic partitioning of the neutral molecule into the organic phase. |
| pH | Decreases as pH increases above the pKa | Ionization to the more water-soluble and negatively charged phenolate form, leading to electrostatic repulsion from negatively charged surfaces. |
| Clay Content | Minor to moderate influence | Potential for surface interactions, but generally less significant than organic matter for hydrophobic compounds. |
| Ionic Strength | Can increase adsorption | "Salting-out" effect, which reduces the solubility of the compound in the aqueous phase and promotes partitioning to the solid phase. |
The desorption of this compound from soil and sediment particles will determine its mobility and availability for degradation or uptake by organisms. Hysteresis, where desorption is slower than adsorption, is a common phenomenon for organic compounds in soil and can lead to the sequestration and long-term persistence of a fraction of the compound.
Emerging Research Directions and Future Perspectives for 2 Bromo 3,6 Dimethylphenol
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-Bromo-3,6-dimethylphenol, future research is anticipated to move beyond traditional bromination methods, which often involve hazardous reagents and produce significant waste. Key areas of development are expected to include:
Catalytic Bromination: The use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) could offer highly selective and reusable systems for the bromination of 3,6-dimethylphenol. These catalysts can enhance regioselectivity, favoring the formation of the desired 2-bromo isomer.
Photocatalytic Approaches: Visible-light photoredox catalysis is emerging as a powerful tool for halogenation reactions. nih.gov The application of this technology to the synthesis of this compound could enable the use of milder brominating agents and reduce energy consumption.
Biocatalytic Synthesis: The enzymatic halogenation of phenols is a promising green alternative. The exploration of haloperoxidase enzymes for the specific bromination of 3,6-dimethylphenol could lead to highly selective and sustainable production methods.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Bromination | High selectivity, catalyst reusability, reduced waste | Development of novel porous catalysts (MOFs, zeolites) |
| Photocatalytic Synthesis | Mild reaction conditions, use of visible light, green brominating agents | Design of efficient photocatalysts and optimization of reaction conditions |
| Biocatalytic Synthesis | High regioselectivity, environmentally benign, use of enzymes | Discovery and engineering of suitable haloperoxidase enzymes |
| Flow Chemistry | Precise process control, enhanced safety, scalability | Reactor design and optimization for continuous production |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The bromine atom and the hydroxyl group in this compound offer multiple sites for chemical modification, opening avenues for the synthesis of complex molecules. Future research will likely focus on harnessing this reactivity in novel ways:
Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions can be used to introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives with potential applications in pharmaceuticals and materials science.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring is a highly sought-after transformation. Research into transition-metal catalyzed C-H activation of this compound could lead to the selective introduction of functional groups at positions that are difficult to access through traditional methods.
Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound could enable the synthesis of enantiomerically pure derivatives, which is of paramount importance in the pharmaceutical industry.
Integration into Advanced Functional Material Systems
The unique combination of a reactive bromine atom, a phenolic hydroxyl group, and methyl substituents makes this compound an attractive building block for advanced functional materials.
Polymer Synthesis: The phenolic hydroxyl group can be used for the synthesis of polyesters and polyethers, while the bromine atom can serve as a site for post-polymerization modification. This could lead to the development of polymers with tailored properties, such as flame retardancy, thermal stability, and specific optical or electronic characteristics.
Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution at the bromine position is a key advantage in this area.
Metal-Organic Frameworks (MOFs): The hydroxyl group of this compound can act as a coordinating group for metal ions, enabling its incorporation into MOFs. nih.govmdpi.comrsc.orgnih.govresearchgate.net The resulting MOFs could exhibit interesting properties for gas storage, separation, and catalysis.
| Material System | Potential Application | Key Research Focus |
| Functional Polymers | Flame retardants, high-performance plastics | Controlled polymerization and post-polymerization functionalization |
| Organic Electronics | OLEDs, OFETs, OPVs | Synthesis of novel derivatives with tailored electronic properties |
| Metal-Organic Frameworks | Gas storage, separation, catalysis | Design and synthesis of MOFs with specific pore sizes and functionalities |
Enhanced Computational Modeling for Predictive Research and Design
Computational chemistry is an indispensable tool for modern chemical research. In the context of this compound, computational modeling can provide valuable insights and guide experimental work.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites in the molecule, calculate spectroscopic properties, and elucidate reaction mechanisms. uvic.ca This information can be used to design more efficient synthetic routes and predict the properties of novel derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or incorporated into a material. This can provide insights into its solubility, diffusion, and interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Methodological Advancements in Spectroscopic and Chromatographic Characterization
As new derivatives of this compound are synthesized and integrated into complex systems, advanced analytical techniques will be crucial for their characterization.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous structural elucidation of novel derivatives. researchgate.netsemanticscholar.orgnih.govresearchgate.net Solid-state NMR could be employed to study the structure and dynamics of this compound-containing polymers and MOFs.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of new compounds. uvic.caosti.govthermofisher.comresearchgate.netpurdue.edu Hyphenated techniques like GC-MS and LC-MS will be vital for the separation and identification of isomers and impurities in complex mixtures. chromatographytoday.comijsrtjournal.comnih.gov
Chiral Chromatography: For the analysis of enantiomerically enriched or resolved derivatives, the development of specific chiral high-performance liquid chromatography (HPLC) methods will be necessary. researchgate.netresearchgate.netnih.govchiralpedia.comhplc.eu
| Analytical Technique | Application | Key Advancements |
| Advanced NMR | Structural elucidation of complex derivatives | 2D NMR, Solid-State NMR |
| Mass Spectrometry | Molecular formula determination, impurity profiling | HRMS, GC-MS, LC-MS |
| Chiral Chromatography | Separation of enantiomers | Development of specific chiral stationary phases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
